Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]
Overview
Description
Glyoxal-bis-2,4-DNPH is a derivative of 2,4-Dinitrophenylhydrazine, also known as Brady’s reagent . It is a substituted hydrazine that is often used for qualitative testing of carbonyl groups associated with aldehydes and ketones .
Synthesis Analysis
Commercial bulk glyoxal is made and reported as a 40% solution in water by weight . Glyoxal may be synthesized in the laboratory by oxidation of acetaldehyde with selenious acid or by ozonolysis of benzene .Molecular Structure Analysis
The molecular formula of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is C14H10N8O8 .Chemical Reactions Analysis
The aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione and glycolic acid .Physical And Chemical Properties Analysis
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] has a melting point of 320-328 °C (decomp), a predicted boiling point of 615.8±65.0 °C, and a predicted density of 1.73±0.1 g/cm3 . It is slightly soluble in DMSO and Chloroform, and very slightly soluble in Ethyl Acetate . It is a solid and its color ranges from Dark Orange to Very Dark Orange .Scientific Research Applications
Analytical Chemistry: Derivatization Agent
Glyoxal bis[(2,4-dinitrophenyl)hydrazone] serves as a derivatization agent for the detection and analysis of carbonyl compounds. It reacts with aldehydes and ketones to form hydrazones, which are often more detectable by spectroscopic methods . This reaction is particularly useful in high-performance liquid chromatography (HPLC) for enhancing the detection of sugars and other carbonyl-containing molecules.
Biochemistry: Monosaccharide Analysis
In biochemistry, this compound is utilized in the analysis of monosaccharides. It stabilizes the Schiff’s base formed during the derivatization of glucose, which aids in the spectrophotometric analysis of glucose in biological samples . This stability is crucial for accurate quantification in various research and clinical settings.
Environmental Science: Reference Standard
Glyoxal bis[(2,4-dinitrophenyl)hydrazone] is used as a reference standard in environmental science, particularly in the analysis of hydrocarbons and petrochemicals . Its well-characterized properties make it an excellent standard for calibrating instruments and ensuring the accuracy of environmental measurements.
Pharmaceutical Research: Impurity Analysis
In pharmaceutical research, this compound can be used to identify and quantify impurities. Its role as a derivative of 2,4-Dinitrophenylhydrazine, known as Brady’s reagent, is significant in the qualitative testing of carbonyl groups, which are common in various pharmaceutical compounds .
Food Industry: Carbonyl Compound Testing
The food industry employs Glyoxal bis[(2,4-dinitrophenyl)hydrazone] for testing carbonyl compounds, which can be indicators of food quality and safety. The derivative’s ability to react with aldehydes and ketones allows for the monitoring of these compounds in food products .
Materials Science: Chemical Characterization
In materials science, the compound is used for the chemical characterization of materials. Its predictable reaction with carbonyl groups can be used to understand the composition and behavior of various materials, especially polymers that may contain aldehyde or ketone groups .
Mechanism of Action
Target of Action
Glyoxal bis[(2,4-dinitrophenyl)hydrazone] is a derivative of 2,4-Dinitrophenylhydrazine . It is often used for qualitative testing of carbonyl groups associated with aldehydes and ketones . The primary targets of this compound are therefore aldehydes and ketones.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a process known as hydrazone formation . This is a type of condensation reaction where a hydrazone derivative is formed. The resulting changes include the formation of a new compound with different physical and chemical properties.
Pharmacokinetics
Its solubility in dmso, chloroform, and ethyl acetate suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of Glyoxal bis[(2,4-dinitrophenyl)hydrazone] can be influenced by various environmental factors. For instance, it is sensitive to light and air, and can decompose under light exposure . Therefore, it should be stored and used under appropriate conditions to maintain its efficacy and stability.
properties
IUPAC Name |
N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5+,16-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKDRQLHABQHQ-IAGONARPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] | |
CAS RN |
1177-16-8 | |
Record name | NSC525025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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